

Spectroscopic Analysis of 4-Phenyl-1,2,3thiadiazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **4-Phenyl-1,2,3-thiadiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. The document summarizes key spectroscopic data, outlines detailed experimental protocols for its synthesis and characterization, and presents a visual representation of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Phenyl-1,2,3-thiadiazole**, providing a comparative overview of its characteristic spectral features. While experimental data for the parent compound is not readily available in all cases, data from closely related derivatives are included for comparative analysis.

Table 1: ¹H NMR Spectral Data



Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity
4-Phenyl-1,2,3-thiadiazole	Not Specified	Aromatic protons and the single proton on the thiadiazole ring are expected in the aromatic region (typically δ 7.0-9.0).
5-aryl-N-phenyl-1,3,4- thiadiazole-2-amine derivatives	DMSO-d ₆	Aromatic protons: multiplets in the range of δ 7.00-8.43. N-H proton: singlet around δ 9.94-10.47.[1]

Table 2: 13C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ, ppm)
4-Phenyl-1,2,3-thiadiazole	Not Specified	Carbons of the phenyl ring are expected in the range of δ 120-140. Carbons of the thiadiazole ring are expected at lower field.
5-aryl-N-phenyl-1,3,4- thiadiazole-2-amine derivatives	DMSO-d ₆	Thiadiazole ring carbons: δ 158.4-164.2. Aromatic carbons: δ 115.4-158.9.[1]

Table 3: FT-IR Spectral Data



Compound	Sample Phase	Key Vibrational Bands (cm ⁻¹)
4-Phenyl-1,2,3-thiadiazole	Not Specified	Expected bands for C-H stretching of the aromatic ring (~3100-3000), C=C and C=N stretching in the aromatic and thiadiazole rings (~1600-1400), and C-S stretching.
5-aryl-N-phenyl-1,3,4- thiadiazole-2-amine derivatives	Solid	N-H stretching: 3262-3167. Aromatic C-H stretching: ~3167. C=N, C-N, and C-S stretching: 1575-1183.[1]

Table 4: UV-Vis Spectral Data

Compound	Solvent	λmax (nm)
4-Phenyl-1,2,3-thiadiazole	Solution	Subjected to UV-Vis and IR transient absorption spectroscopies with an excitation wavelength (\(\lambda\ext{ex}\)) of 266 nm.[2]
5-aryl-N-phenyl-1,3,4- thiadiazole-2-amine derivatives	DMSO	241-243, 267-274, 358-374.[1]

Table 5: Mass Spectrometry Data

Compound	Ionization Method	Key Fragments (m/z)
4-Phenyl-1,2,3-thiadiazole	Not Specified	Molecular Ion (M^+) expected at $m/z = 162.21$.
5-(4-Fluorophenyl)-4-phenyl- 1,2,3-thiadiazole	GC-MS	Molecular Weight: 256.3 g/mol



Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of **4-Phenyl-1,2,3-thiadiazole**.

Synthesis of 4-Phenyl-1,2,3-thiadiazole

The Hurd-Mori 1,2,3-thiadiazole synthesis is a classical and effective method for the preparation of **4-Phenyl-1,2,3-thiadiazole**.[4] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. A more recent and efficient one-pot synthesis involves the reaction of acetophenone, tosylhydrazine, and elemental sulfur catalyzed by iodine in DMSO.

Detailed Protocol for Iodine-Catalyzed Synthesis:

- To a 25 mL Schlenk tube equipped with a stir bar, add tosylhydrazine (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).
- · Degas the tube and backfill with argon three times.
- Add acetophenone (0.3 mmol) and DMSO (3 mL) under an argon atmosphere.
- Stir the reaction mixture at 100°C for 5 hours.
- After completion, quench the reaction with a saturated solution of sodium thiosulfate (5 mL).
- Extract the product with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **4-Phenyl-1,2,3-thiadiazole**.

Spectroscopic Characterization

- 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of 4-Phenyl-1,2,3-thiadiazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.



- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a higher sample concentration may be required. A spectral width of 0-200 ppm is typically used.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind 1-2 mg of **4-Phenyl-1,2,3-thiadiazole** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

2.2.3. UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of **4-Phenyl-1,2,3-thiadiazole** in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
- Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm, using the pure solvent as a reference.

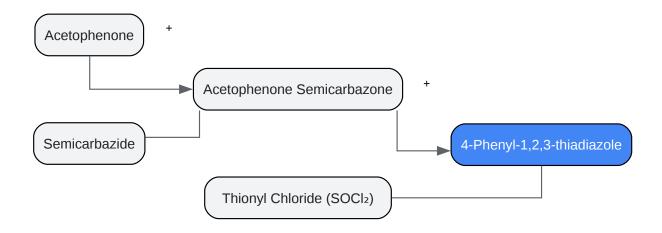
2.2.4. Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-Phenyl-1,2,3-thiadiazole** into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. The fragmentation of 1,2,3-thiadiazoles often involves the loss of a nitrogen molecule (N2).[5]



Visualization of Synthetic Pathway

The following diagram illustrates the Hurd-Mori synthesis of **4-Phenyl-1,2,3-thiadiazole**, a key synthetic route to this class of compounds.



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